molecular formula C16H27BN4O3 B3215474 2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol CAS No. 1160790-46-4

2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol

Cat. No.: B3215474
CAS No.: 1160790-46-4
M. Wt: 334.2 g/mol
InChI Key: RDRHEYJFNAAXET-UHFFFAOYSA-N
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Description

This compound (empirical formula C₁₆H₂₇BN₄O₃, molecular weight 334.22 g/mol) features a pyrimidine core substituted at the 2-position with a piperazine ring and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The piperazine is further functionalized with an ethanol group (Figure 1). Its boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry for biaryl bond formation. The ethanol substituent enhances aqueous solubility compared to non-polar analogs, making it advantageous for biological applications.

Properties

IUPAC Name

2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN4O3/c1-15(2)16(3,4)24-17(23-15)13-11-18-14(19-12-13)21-7-5-20(6-8-21)9-10-22/h11-12,22H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRHEYJFNAAXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726132
Record name 2-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160790-46-4
Record name 2-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol is a complex organic molecule with potential biological activity. This article synthesizes findings from various studies and sources to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound contains several notable structural features:

  • Dioxaborolane moiety : This boron-containing group is known for its ability to form stable complexes with various biological targets.
  • Pyrimidine and piperazine rings : These heterocyclic structures are often associated with pharmacological activity due to their interactions with biological receptors.
PropertyValue
Molecular FormulaC18_{18}H29_{29}B2_{2}N3_{3}O3_{3}
Molecular Weight357.35 g/mol
CAS Number496786-98-2
IUPAC Name2-(4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is believed to involve the modulation of protein levels related to cancer progression.

  • IKZF Family Proteins : Research on related compounds suggests they may act as degraders of IKZF family proteins (IKZF1, IKZF2), which are crucial in the regulation of hematopoietic cells. Degradation of these proteins has been linked to reduced tumor growth in preclinical models .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of similar compounds. The piperazine and pyrimidine derivatives have shown promise in protecting neuronal cells from apoptosis in various models of neurodegeneration.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolane derivatives for their effectiveness against multiple cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis in vitro .

Study 2: Neuroprotection

In a separate investigation, the neuroprotective potential of pyrimidine-based compounds was assessed using a model of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could mitigate neuronal loss and improve cell viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
  • Formula : C₁₇H₂₆BN₃O₃
  • Acetyl group (ethanone) substitutes ethanol, lowering polarity (XLogP₃: 1.2 vs. 0.5).
  • Applications : Less soluble in aqueous media; preferred for hydrophobic environments like lipid bilayer studies.
Compound B : 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • Formula : C₁₀H₁₅BrN₄O
  • Key Differences: Bromine replaces boronic ester, enabling nucleophilic substitution (e.g., SNAr reactions).

Piperazine/Boronic Ester Derivatives

Compound C : (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol
  • Formula : C₁₅H₂₅BN₄O₃
  • Key Differences: Piperidine (6-membered ring) replaces piperazine (7-membered), altering conformational flexibility. Methanol substituent reduces steric hindrance compared to ethanol.
  • Applications : Improved membrane permeability in drug candidates.
Compound D : (3-(4-(Pyrimidin-2-yl)piperazin-1-yl)azetidin-1-yl)(1-(4-boronophenyl)-1H-indol-5-yl)methanone
  • Formula : C₂₇H₂₈BN₅O₃
  • Key Differences :
    • Azetidine (4-membered ring) introduces strain, increasing reactivity.
    • Indole-boronic acid enhances fluorescence properties for imaging.

Functional Group Variants

Compound E : 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
  • Formula : C₁₁H₁₉BN₂O₃
  • Key Differences: Pyrazole replaces pyrimidine, altering electronic properties (pyrazole is more electron-deficient). Propanol chain increases hydrophilicity.
  • Applications : Used in PET radiotracer synthesis due to rapid clearance.

Comparative Data Table

Property Target Compound Compound A Compound B Compound E
Molecular Weight (g/mol) 334.22 331.23 287.16 232.10
XLogP₃ 0.5 1.2 0.5 1.8
Hydrogen Bond Donors 1 0 1 1
Key Functional Groups Pyrimidine, boronic ester, ethanol Pyridine, boronic ester, ethanone Pyrimidine, bromide, ethanol Pyrazole, boronic ester, propanol
Primary Applications Suzuki coupling, kinase inhibitors Hydrophobic drug intermediates Nucleophilic substitution probes PET imaging agents

Suzuki-Miyaura Reactivity

The target compound’s boronic ester undergoes cross-coupling with aryl halides (e.g., 5-bromopyrimidine derivatives) under Pd catalysis. In contrast, Compound B (brominated analog) serves as an electrophilic partner in such reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol

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